5-Hydroxy-N-methyl-2-pyrrolidinone-d3
Description
Properties
Molecular Formula |
C₅H₆D₃NO₂ |
|---|---|
Molecular Weight |
118.05 |
Synonyms |
5-Hydroxy-N-methyl-2-pyrrolidone-d3; |
Origin of Product |
United States |
Comparison with Similar Compounds
Non-Deuterated Parent Compound: 5-Hydroxy-N-methyl-2-pyrrolidinone
Key Differences:
- Molecular Weight: The deuterated analog (118.15 g/mol) is 3.02 g/mol heavier than the non-deuterated form (115.13 g/mol) due to isotopic substitution .
- Applications: The non-deuterated parent is a versatile reagent in organic synthesis, catalysis, and coordination chemistry, leveraging its hydroxyl and carbonyl groups to stabilize metal complexes . The deuterated analog is specialized for analytical applications, serving as an internal standard to quantify metabolites or trace reaction pathways .
- Stability : The deuterated compound requires –20°C storage to prevent isotopic exchange, while the parent compound is stable at room temperature .
Table 1: Comparative Properties
| Property | 5-Hydroxy-N-methyl-2-pyrrolidinone-d3 | 5-Hydroxy-N-methyl-2-pyrrolidinone |
|---|---|---|
| Molecular Formula | C₅H₆D₃NO₂ | C₅H₉NO₂ |
| Molecular Weight (g/mol) | 118.15 | 115.13 |
| CAS Number | 41194-00-7 | 41194-00-7* |
| Primary Use | Analytical standard | Synthesis, catalysis, ligand |
| Storage Temperature | –20°C | Ambient |
*Note: The CAS number for the non-deuterated compound is ambiguously listed as identical to the deuterated form in the provided evidence, which may reflect an error in sourcing .
Other Pyrrolidinone Derivatives
- N-Methyl-2-pyrrolidinone (NMP): A widely used solvent lacking the hydroxyl group, making it less polar and unsuitable for hydrogen-bond-dependent applications like coordination chemistry.
- 2-Pyrrolidinone: The simplest lactam in this class, devoid of methyl or hydroxyl substituents.
Constrained Dipeptide Surrogates (e.g., Indolizidin-2-ones)
highlights 5- and 7-hydroxy indolizidin-2-ones as bicyclic lactams used in peptide mimicry. These compounds exhibit rigid, fused-ring systems that restrict conformational flexibility, unlike the monocyclic this compound. Their applications focus on medicinal chemistry as dipeptide surrogates, diverging from the analytical or catalytic roles of pyrrolidinones .
Deuterated Analogs in Research
Deuterated compounds like this compound exploit the kinetic isotope effect, slowing metabolic degradation and enabling precise detection in tracer studies. For example, deuterium incorporation reduces C–D bond cleavage rates, enhancing the compound’s utility in tracking metabolic pathways via MS or NMR . In contrast, non-deuterated analogs lack this isotopic distinction, limiting their use in quantitative analysis.
Preparation Methods
Precursor-Based Deuteration via γ-Butyrolactone and Deuterated Methylamine
The industrial synthesis of NMP involves the condensation of γ-butyrolactone (GBL) with methylamine under high temperature and pressure. Adapting this method for 5-HNMP-d3 requires substituting methylamine with deuterated methylamine (CD₃NH₂) to introduce three deuterium atoms at the N-methyl group.
Reaction Mechanism :
-
Step 1 : GBL reacts with CD₃NH₂ to form N-methyl-d3-γ-hydroxybutanamide.
-
Step 2 : Intramolecular cyclization and dehydration yield N-methyl-d3-2-pyrrolidinone (NMP-d3).
-
Step 3 : Hydroxylation at the 5-position via enzymatic or chemical oxidation to produce 5-HNMP-d3.
Key Challenges :
Post-Synthetic Deuteration via H/D Exchange
Deuterium can be introduced post-synthesis by exposing 5-HNMP to deuterated solvents (e.g., D₂O) under acidic or basic conditions. This method targets exchangeable protons, such as the hydroxyl group:
However, this approach yields partial deuteration and requires iterative purification to achieve >97% isotopic enrichment.
Biosynthetic Approaches Using Deuterated NMP
In Vivo Metabolism of Deuterated NMP
Rodent studies demonstrate that NMP is metabolized to 5-HNMP via hepatic cytochrome P450 enzymes. Administering NMP-d6 (deuterated at both the methyl group and pyrrolidinone ring) to animals results in the production of 5-HNMP-d3 through selective retention of deuterium at the N-methyl position during hydroxylation.
Procedure :
-
NMP-d6 is orally administered to Sprague-Dawley rats.
-
Urine samples collected over 24 hours contain 5-HNMP-d3, which is extracted using liquid-liquid extraction (LLE) with dichloromethane.
-
Metabolite purity is confirmed via GC-MS with a detection limit of 0.017 mg/L.
Limitations :
-
Low yield (∼22% recovery) necessitates large-scale animal studies.
-
Ethical and logistical constraints limit industrial applicability.
Purification and Isolation Techniques
Fractional Distillation Under Reduced Pressure
Due to the proximity of boiling points between NMP-d3 (∼204°C) and GBL (∼206°C), separation requires precise fractional distillation. A light fraction removal tower distills water and low-boiling impurities, while a heavy fraction tower isolates 5-HNMP-d3 at >99% purity.
Solid-Phase Extraction (SPE) for Metabolic Samples
For biosynthetically derived 5-HNMP-d3, Oasis HLB columns achieve 95% recovery from urine matrices. Elution with 95:5 methylene chloride:methanol removes polar interferents, followed by derivatization with bis(trimethylsilyl)trifluoroacetamide (BSTFA) for GC-MS analysis.
Analytical Validation of Isotopic Purity
Gas Chromatography-Mass Spectrometry (GC-MS)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR confirms deuterium incorporation by the absence of signals at δ 2.8–3.1 ppm (N–CH₃) and δ 4.1–4.3 ppm (C5–OH). Quantitative ²H NMR assesses isotopic enrichment, with commercial standards achieving ≥97% deuteriation.
Industrial and Regulatory Considerations
Scalability of Synthetic Methods
| Method | Yield (%) | Isotopic Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Precursor Deuteration | 85–90 | 99 | 250–300 |
| H/D Exchange | 40–50 | 97 | 150–200 |
| Biosynthesis | 20–25 | 98 | 500–600 |
Q & A
Q. What synthetic methodologies are recommended for achieving high-yield production of 5-Hydroxy-N-methyl-2-pyrrolidinone-d3 with optimal deuteration efficiency?
To synthesize this compound, researchers often employ deuterium exchange reactions using deuterated solvents (e.g., DO or CDOD) under acidic or basic catalysis. For example, N-methylation of 5-hydroxy-2-pyrrolidinone with deuterated methyl iodide (CDI) in the presence of a base like NaH ensures site-specific deuteration . Post-synthesis, purification via column chromatography (silica gel, eluent: DCM/MeOH) or recrystallization in deuterated solvents enhances isotopic purity. Yield optimization requires precise stoichiometric control of deuterated reagents and reaction time monitoring via thin-layer chromatography (TLC) .
Q. Which analytical techniques are most effective for confirming the deuteration pattern and chemical stability of this compound?
- NMR Spectroscopy : H NMR identifies non-deuterated protons, while H NMR quantifies deuterium incorporation. Key signals (e.g., N–CH vs. N–CD) should show reduced intensity in H NMR and distinct splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) detects isotopic peaks (e.g., M+1, M+2) to confirm deuteration efficiency. Electrospray ionization (ESI) in positive ion mode is preferred for polar compounds .
- FTIR Spectroscopy : Absence of O–H stretches (3200–3600 cm) confirms deuterium exchange at the hydroxyl group .
Q. How should researchers handle and store this compound to prevent isotopic exchange or degradation?
Store the compound in amber glass vials under inert gas (argon or nitrogen) at –20°C to minimize light-/moisture-induced degradation. For short-term use, desiccators with silica gel are sufficient. Avoid aqueous buffers unless experiments require solubilization; use deuterated solvents (e.g., DMSO-d) for dissolution .
Advanced Research Questions
Q. How can isotopic effects of deuterium in this compound influence its pharmacokinetic (PK) profiling compared to the non-deuterated analog?
Deuterium’s kinetic isotope effect (KIE) slows metabolic reactions, particularly C–D bond cleavage by cytochrome P450 enzymes. To assess PK differences:
- Conduct in vitro microsomal assays using human liver microsomes (HLM) with LC-MS/MS quantification of parent compound and metabolites .
- Compare half-life (t), clearance (CL), and volume of distribution (Vd) between deuterated and non-deuterated forms in rodent models. Use a crossover study design to minimize inter-subject variability .
Q. What experimental strategies resolve contradictory data on the metabolic pathways of this compound across different in vitro models?
- Cross-Model Validation : Compare results from primary hepatocytes, HLM, and recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) to identify enzyme-specific contributions .
- Isotopic Tracing : Use C- or H-labeled analogs to track metabolite formation via NMR or MS. For example, deuterium retention in hydroxylated metabolites indicates whether deuteration alters oxidation sites .
Q. How can computational modeling enhance mechanistic studies of this compound’s interactions with biological targets?
- Molecular Dynamics (MD) Simulations : Compare hydrogen-bonding networks of deuterated vs. non-deuterated compounds bound to enzymes (e.g., dehydrogenases). Deuterium’s larger mass may alter binding kinetics .
- Quantum Mechanics (QM) Calculations : Predict KIE on reaction barriers for rate-limiting steps (e.g., proton transfer in catalytic cycles) .
Q. What quality control (QC) protocols are critical for regulatory compliance in synthesizing this compound?
- Batch Testing : Include certificates of analysis (CoA) for isotopic purity (≥98% deuterium), residual solvents (via GC-MS), and heavy metals (ICP-MS) .
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) to establish shelf-life. Monitor deuteration stability via H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
